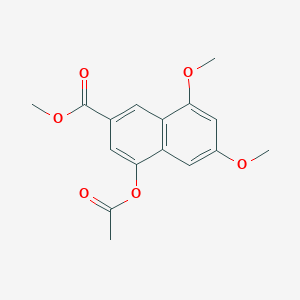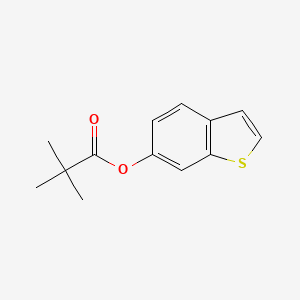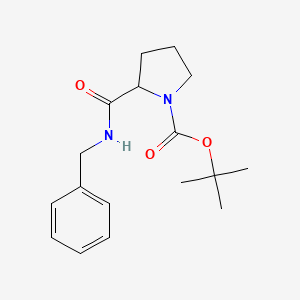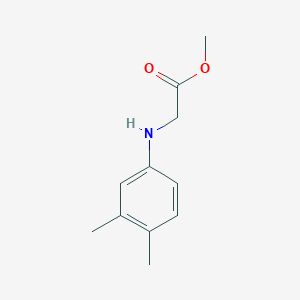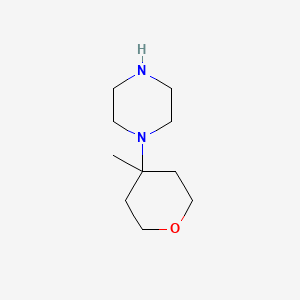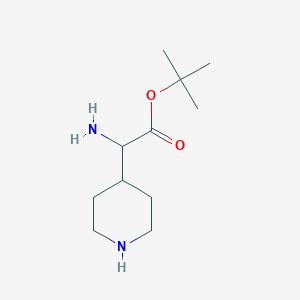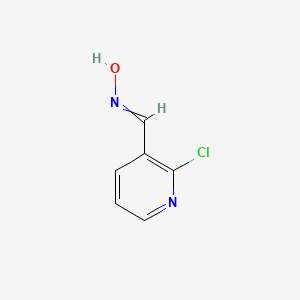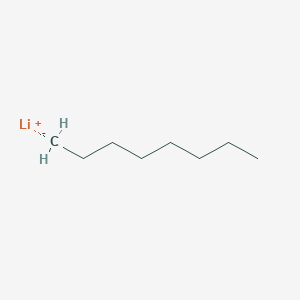![molecular formula C14H19FN2O B8779588 [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone CAS No. 83763-22-8](/img/structure/B8779588.png)
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone
Übersicht
Beschreibung
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: is a chemical compound with the molecular formula C13H18FN2O. It is known for its unique structure, which includes a piperidine ring substituted with an aminoethyl group and a fluorophenyl ketone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Ketone Moiety: The final step involves the attachment of the fluorophenyl ketone moiety through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: can be compared with other similar compounds, such as:
(1-(2-Aminoethyl)piperidin-4-yl) (4-chlorophenyl) ketone: Similar structure but with a chlorine atom instead of fluorine.
(1-(2-Aminoethyl)piperidin-4-yl) (4-bromophenyl) ketone: Similar structure but with a bromine atom instead of fluorine.
(1-(2-Aminoethyl)piperidin-4-yl) (4-iodophenyl) ketone: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of This compound lies in its specific interactions and reactivity due to the presence of the fluorine atom, which can influence its chemical and biological properties .
Eigenschaften
CAS-Nummer |
83763-22-8 |
|---|---|
Molekularformel |
C14H19FN2O |
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
[1-(2-aminoethyl)piperidin-4-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H19FN2O/c15-13-3-1-11(2-4-13)14(18)12-5-8-17(9-6-12)10-7-16/h1-4,12H,5-10,16H2 |
InChI-Schlüssel |
VWLIPIMEJFEFNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B8779505.png)
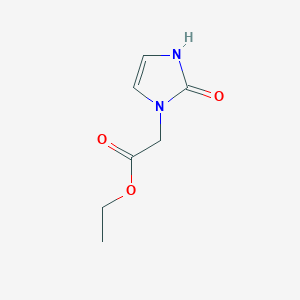
![2-Thiophenamine, 4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8779524.png)

